3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C5H4ClF3N2 It is a pyrazole derivative characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-methyl-1H-pyrazole with trifluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like copper(I) iodide to facilitate the trifluoromethylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Coupling Reactions: Catalysts such as palladium or copper are employed, along with ligands and bases, to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the development of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-methyl-5-(trifluoromethyl)-2(1H)-pyridinone: A structurally similar compound with a pyridinone ring instead of a pyrazole ring.
3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine: Another pyrazole derivative with an amine group at the 4-position.
Uniqueness
3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications.
Properties
IUPAC Name |
3-chloro-1-methyl-5-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2/c1-11-3(5(7,8)9)2-4(6)10-11/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCYYODSLSAZNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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